Cornforth Rearrangement Substrate Capability: 5-Ethoxy Enables a Named Thermal Transformation Absent in Non-Alkoxy Analogs
5-Ethoxyoxazole-4-carboxamide is a competent substrate for the Cornforth rearrangement, a thermal [1,3]-shift that interconverts the 5-alkoxy-4-carboxamide and 5-amino-4-carboxylate oxidation states. Under optimized microwave-assisted conditions (≥100 °C), this compound rearranges to the corresponding ethyl 5-aminooxazole-4-carboxylate in good yield and high purity [1]. The original Cornforth study employed 2-phenyl-5-ethoxyoxazole-4-carboxamide; the simpler 5-ethoxy analog without 2-substitution also participates in this transformation [2]. In contrast, the unsubstituted oxazole-4-carboxamide (CAS 23012-15-9) lacks the 5-alkoxy group entirely and cannot undergo this rearrangement, making it a fundamentally different synthetic intermediate [3].
| Evidence Dimension | Capability to undergo Cornforth rearrangement (thermal conversion to 5-aminooxazole-4-carboxylate) |
|---|---|
| Target Compound Data | Yes – substrate for Cornforth rearrangement; rearranges at ≥100 °C under microwave irradiation to ethyl 5-aminooxazole-4-carboxylate |
| Comparator Or Baseline | Oxazole-4-carboxamide (CAS 23012-15-9): No – lacks 5-alkoxy group; rearrangement pathway not available |
| Quantified Difference | Qualitative binary difference: rearrangement-competent vs. rearrangement-incompetent scaffold |
| Conditions | Microwave-assisted thermal conditions, ≥100 °C, 17 h (conventional) or accelerated microwave protocol (Linder & Moody, 2006) |
Why This Matters
Procurement of 5-ethoxyoxazole-4-carboxamide over the unsubstituted oxazole-4-carboxamide provides access to a unique synthetic disconnection (5-aminooxazoles) that is unavailable from the simpler core, enabling a broader downstream chemistry space from a single building block.
- [1] Linder, J.; Moody, C.J. Convenient preparation of substituted 5-aminooxazoles via a microwave-assisted Cornforth rearrangement. Tetrahedron 2006, 62, 4698–4704. View Source
- [2] Cornforth, J.W. In The Chemistry of Penicillin; Princeton University Press: New Jersey, 1949, p. 700. (Original report of the rearrangement using 2-phenyl-5-ethoxyoxazole-4-carboxamide.) View Source
- [3] ChemSpider. 1,3-Oxazole-4-carboxamide (CAS 23012-15-9). URL: https://legacy.chemspider.com/ (accessed 2026-04-28). View Source
